molecular formula C17H18N2O B8328046 4-(4-Phenylpiperazin-1-yl)benzaldehyde

4-(4-Phenylpiperazin-1-yl)benzaldehyde

Cat. No.: B8328046
M. Wt: 266.34 g/mol
InChI Key: QSEBZLNQGBMTIR-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a piperazine ring substituted with a phenyl group at the 4-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing diverse bioactive molecules, including antinociceptive agents, acetylcholinesterase (AChE) inhibitors, and anticancer candidates . Its structure combines the electrophilic aldehyde group with the piperazine moiety, enabling versatile reactivity in condensation and cyclization reactions.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)benzaldehyde

InChI

InChI=1S/C17H18N2O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

QSEBZLNQGBMTIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Benzaldehyde Derivatives

Compound Name Piperazine Substituent Linker Group Molecular Weight (g/mol) Calculated LogP Key Applications/Activities
4-(4-Phenylpiperazin-1-yl)benzaldehyde Phenyl Direct bond 280.34 ~3.0 Intermediate for antinociceptive agents
4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde 4-Fluorophenyl Direct bond 298.33 ~3.2 AChE inhibitory activity
4-(4-Methylpiperazin-1-yl)benzaldehyde Methyl Direct bond 220.29 ~1.5 Solubility studies
3-[3-(4-Phenylpiperazin-1-yl)propoxy]benzaldehyde Phenyl Propoxy (-OCH₂CH₂CH₂-) 324.42 3.3 Not reported; structural flexibility
4-[4-(7-Chloro-quinolin-4-yl)piperazin-1-yl]benzaldehyde 7-Chloro-quinolinyl Methylene (-CH₂-) 394.87 ~4.1 Antimalarial/anticancer candidates

Key Observations:

Substituent Effects on Lipophilicity:

  • The phenyl group in this compound increases logP (~3.0) compared to methyl-substituted analogs (logP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
  • Fluorine substitution (e.g., 4-fluorophenyl) further elevates logP (~3.2) due to its electron-withdrawing nature and increased hydrophobicity .

Methylene linkers (e.g., in quinolinyl derivatives) balance rigidity and reactivity, facilitating cyclization reactions for heterocyclic drug candidates .

Biological Activity Correlations: AChE Inhibition: The 4-fluorophenyl analog demonstrates notable AChE inhibitory activity, attributed to fluorine’s electronegativity enhancing hydrogen bonding with the enzyme’s active site . Antinociceptive Effects: Thiazole-piperazine derivatives synthesized from this compound show promising pain-relief properties, likely due to the phenyl group’s π-π interactions with neural receptors .

Key Observations:

  • Electron-withdrawing substituents (e.g., chlorophenyl) on the piperazine ring often reduce reaction yields (e.g., 47–56% in ), likely due to steric hindrance or competing side reactions .
  • Methylsulphonyl groups improve synthetic efficiency (e.g., 76% yield in ) by enhancing electrophilicity at the reaction site .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The aldehyde C=O stretch in this compound appears at ~1700 cm⁻¹, consistent with analogs like 4-(4-methylpiperazin-1-yl)benzaldehyde (~1695 cm⁻¹) .
  • NMR Data: Piperazine protons resonate at δ 2.5–3.5 ppm (¹H-NMR), while aromatic protons in phenyl-substituted derivatives show splitting patterns distinct from methyl- or fluorine-substituted analogs .

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